

In-Depth Technical Guide: Boc-N-Me-Glu(Obzl)-OH

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Compound of Interest

Compound Name: Boc-N-Me-Glu(Obzl)-OH

Cat. No.: B558145

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on **Boc-N-Me-Glu(Obzl)-OH**, a crucial building block in peptide synthesis and drug development.

Core Molecular Data

Boc-N-Me-Glu(Obzl)-OH, with the CAS Number 200615-91-4, is a protected amino acid derivative. Its molecular formula is C₁₈H₂₅NO₆, and it has a molecular weight of 351.4 g/mol .
[1] This compound is typically supplied as a white to off-white powder with a purity of 95% or greater, as determined by NMR.[2] For optimal stability, it should be stored at temperatures between 0-8°C.[2]

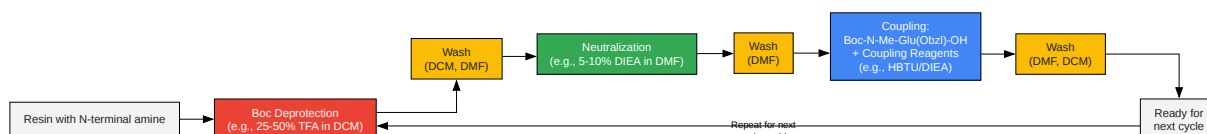
Property	Value	Reference
Molecular Weight	351.4 g/mol	[1]
CAS Number	200615-91-4	[1]
Molecular Formula	C ₁₈ H ₂₅ NO ₆	
Appearance	White to off-white powder	[2]
Purity	≥ 95% (by NMR)	[2]
Storage Temperature	0-8°C	[2]

Application in Peptide Synthesis

Boc-N-Me-Glu(Obzl)-OH is primarily utilized as a building block in solid-phase peptide synthesis (SPPS), particularly following the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy. The N-methylation of the alpha-amino group can enhance the metabolic stability of the resulting peptide, while the benzyl ester protects the side-chain carboxylic acid of the glutamic acid residue.

Solid-Phase Peptide Synthesis (SPPS) Workflow

The following diagram illustrates the typical cycle of incorporating **Boc-N-Me-Glu(Obzl)-OH** into a growing peptide chain on a solid support.



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A typical cycle of solid-phase peptide synthesis using **Boc-N-Me-Glu(Obzl)-OH**.

Experimental Protocols

The following are generalized protocols for the use of **Boc-N-Me-Glu(Obzl)-OH** in SPPS. Exact conditions may need to be optimized based on the specific peptide sequence and scale of the synthesis.

Materials and Reagents

- **Boc-N-Me-Glu(Obzl)-OH**
- Solid support (e.g., Merrifield resin, PAM resin)
- Dichloromethane (DCM)

- N,N-Dimethylformamide (DMF)
- Trifluoroacetic acid (TFA)
- Diisopropylethylamine (DIEA)
- Coupling reagents (e.g., HBTU, HATU, DIC/HOBt)

Boc Deprotection

- Swell the resin-bound peptide in DCM.
- Treat the resin with a solution of 25-50% TFA in DCM for 5-30 minutes.
- Filter the resin and wash thoroughly with DCM and then DMF to remove residual TFA.

Neutralization

- Treat the deprotected resin with a solution of 5-10% DIEA in DMF for 5-10 minutes to neutralize the N-terminal ammonium salt.
- Wash the resin thoroughly with DMF to remove excess base.

Coupling of Boc-N-Me-Glu(Obzl)-OH

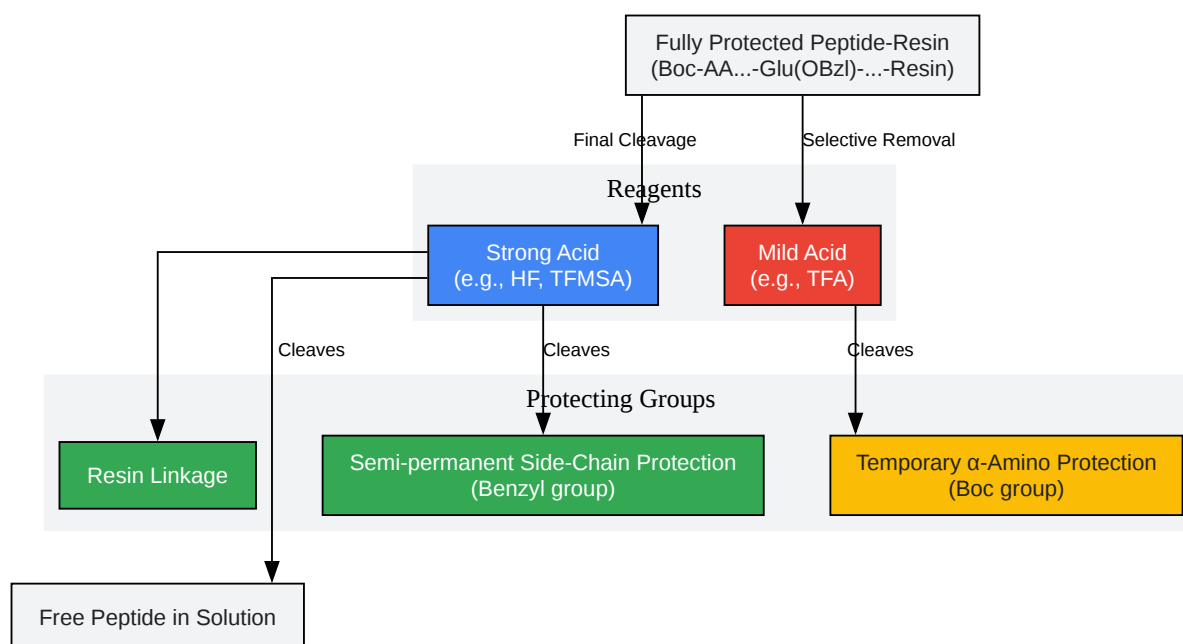
- In a separate vessel, pre-activate **Boc-N-Me-Glu(Obzl)-OH** (typically 2-4 equivalents relative to the resin substitution) with a coupling agent (e.g., HBTU, HATU) and a base (e.g., DIEA) in DMF for 2-5 minutes.
- Add the activated amino acid solution to the neutralized resin-bound peptide.
- Allow the coupling reaction to proceed for 1-4 hours. Due to the steric hindrance of the N-methyl group, extended coupling times or double coupling may be necessary.
- Monitor the completion of the reaction using a qualitative test such as the Kaiser test.
- After completion, wash the resin with DMF and DCM.

Final Cleavage and Deprotection

Once the peptide sequence is fully assembled, the peptide is cleaved from the resin, and the side-chain protecting groups (including the benzyl group on the glutamic acid side chain) are removed. This is typically achieved by treatment with a strong acid such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), often in the presence of scavengers to prevent side reactions.

Logical Relationships in Boc/Bzl SPPS Strategy

The selection and use of **Boc-N-Me-Glu(Obzl)-OH** are governed by the principles of orthogonal protection in peptide synthesis. The following diagram illustrates the logical relationships between the different protecting groups and the reagents used for their removal.



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Orthogonal protection strategy in Boc-based solid-phase peptide synthesis.

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References

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